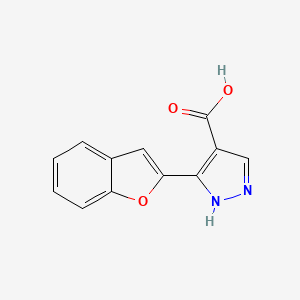

3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid

Overview

Description

Benzofuran compounds are a class of compounds that are ubiquitous in nature. They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. For example, (E)-3-(1-Benzofuran-2-yl)propenoic acid was prepared from 1-benzofuran-2-carbaldehyde under Doebner’s conditions . The obtained acid was converted to the corresponding azide, which was cyclized by heating in diphenyl ether to 1benzofuro .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is complex and varies depending on the specific compound. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Chemical Reactions Analysis

Benzofuran compounds undergo various chemical reactions. For instance, a benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Scientific Research Applications

Functionalization Reactions of Pyrazole-3-Carboxylic Acid

The compound 1H-pyrazole-3-carboxylic acid, closely related to 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid, has been studied extensively. In one study, it was converted into 1H-pyrazole-3-carboxamide via the reaction of the acid chloride with 2,3-diaminopyridine. Additionally, the reaction mechanism between these compounds was explored theoretically, providing insights into the reaction pathways and structures of the synthesized compounds (Yıldırım et al., 2005). In another study, the functionalization reactions of 1H-pyrazole-3-carboxylic acid with various aminophenols were investigated. The reactions yielded N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides in good yields, and the reaction mechanism was studied using RHF/3-21G and RHF/6-31G methods (Yıldırım & Kandemirli, 2006).

Heterocyclic Compound Synthesis

Synthesis of Novel Heterocycles

3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a derivative closely related to the compound of interest, was used as a precursor for synthesizing a series of novel heterocycles. The synthesis involved facile reactions with various compounds, leading to the formation of heterocycles confirmed by spectroscopic methods and X-ray crystal structures. This study highlights the compound's potential as a precursor in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and materials science (Baashen et al., 2017).

Antibacterial and Antifungal Activities

Antimicrobial Activities of Pyrazole Derivatives

Novel derivatives of pyrazole-3-carboxylate from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate were synthesized and screened for their antibacterial and antifungal activities against various microorganisms. This research provides valuable insights into the antimicrobial potential of compounds related to this compound, suggesting potential applications in developing new antimicrobial agents (Siddiqui et al., 2013).

Optical and Electronic Applications

Potential in Nonlinear Optics (NLO)

A study on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, compounds structurally similar to this compound, revealed their potential in nonlinear optical applications. The optical nonlinearity of these compounds was studied using the open-aperture z-scan technique, and it was found that certain compounds exhibit maximum nonlinearity, making them potential candidates for optical limiting applications (Chandrakantha et al., 2013).

Mechanism of Action

Target of Action

Benzofuran compounds, which include 3-(1-benzofuran-2-yl)-1h-pyrazole-4-carboxylic acid, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran compounds interact with their targets to exert their biological effects .

Biochemical Pathways

Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities .

Pharmacokinetics

It is known that the bioavailability of benzofuran compounds is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .

Result of Action

Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

It is known that environmental factors can influence the action of benzofuran compounds .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research directions may include the development of novel methods for constructing benzofuran rings and the exploration of their potential applications in many aspects .

properties

IUPAC Name |

5-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-12(16)8-6-13-14-11(8)10-5-7-3-1-2-4-9(7)17-10/h1-6H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJARSEFLZBNZKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=C(C=NN3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

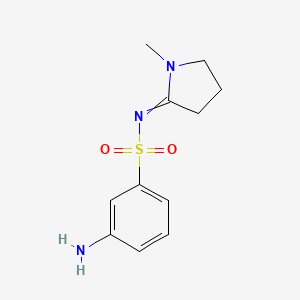

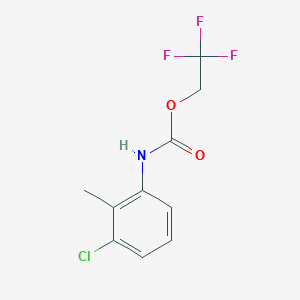

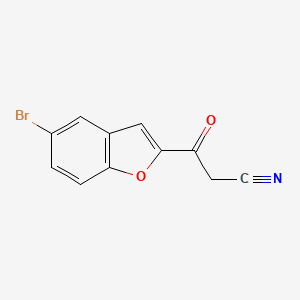

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol](/img/structure/B1518893.png)